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Compound of Interest

Compound Name: 3,8-Dinitro-6-phenylphenanthridine

Cat. No.: B017715 Get Quote

A Spectroscopic Showdown: 3,8-Dinitro-6-
phenylphenanthridine vs. its Diamino Derivative
A comparative analysis of the spectroscopic properties of 3,8-Dinitro-6-phenylphenanthridine
and its fluorescent counterpart, 3,8-Diamino-6-phenylphenanthridine, reveals a significant

transformation in their interaction with light and magnetic fields. This guide provides a detailed

comparison of their key spectroscopic characteristics, supported by experimental data and

methodologies, for researchers, scientists, and professionals in drug development.

The conversion of the nitro groups in 3,8-Dinitro-6-phenylphenanthridine to amino groups in

3,8-Diamino-6-phenylphenanthridine, also widely known as the DNA intercalator ethidium

bromide, results in a dramatic shift in the molecule's electronic and vibrational properties.

These changes are readily observable through various spectroscopic techniques, most notably

in their UV-Visible absorption and fluorescence emission spectra.

At a Glance: Key Physicochemical and
Spectroscopic Properties
The following table summarizes the available quantitative data for a direct comparison of the

two compounds.
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Property
3,8-Dinitro-6-
phenylphenanthridine

3,8-Diamino-6-
phenylphenanthridine
(Ethidium Bromide)

Molecular Formula C₁₉H₁₁N₃O₄[1] C₁₉H₁₅N₃

Molecular Weight 345.31 g/mol [1] 285.34 g/mol

CAS Number 82921-86-6[1] 52009-64-0

UV-Vis Absorption (λmax)

Data not available in searched

literature. Expected to absorb

in the UV region due to the

conjugated aromatic system

and nitro groups.

~210, 285 nm (in aqueous

solution); ~526 nm (bound to

DNA)

Fluorescence Emission (λmax) Not reported to be fluorescent.
~605 nm (in aqueous solution);

~600-605 nm (bound to DNA)

¹H NMR

Specific chemical shift data not

available in searched

literature. Aromatic protons are

expected in the range of 7-9

ppm.

Aromatic protons are expected

in the range of 7-8.5 ppm, with

amino protons appearing as a

broad singlet.

IR Spectroscopy

Expected to show strong

characteristic peaks for N-O

stretching of the nitro groups

(~1530-1500 cm⁻¹ and 1370-

1330 cm⁻¹).

Expected to show

characteristic N-H stretching of

the primary amine groups

(~3500-3300 cm⁻¹).

Delving Deeper: A Spectroscopic Comparison
The structural difference between the two molecules—the presence of electron-withdrawing

nitro groups versus electron-donating amino groups—is the primary driver of their distinct

spectroscopic behaviors.

UV-Visible Spectroscopy: While specific experimental data for 3,8-Dinitro-6-
phenylphenanthridine is not readily available in the searched literature, the presence of the

nitro groups, which are strong chromophores, would lead to significant absorption in the UV
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region. In contrast, 3,8-Diamino-6-phenylphenanthridine exhibits absorption maxima at

approximately 210 nm and 285 nm in an aqueous solution. A notable characteristic of the

diamino derivative is the significant red-shift of its absorption maximum to around 526 nm upon

intercalation with DNA.

Fluorescence Spectroscopy: The most striking difference between the two compounds lies in

their fluorescence properties. 3,8-Dinitro-6-phenylphenanthridine is not known to be

fluorescent. Nitro compounds are often fluorescence quenchers. Conversely, 3,8-Diamino-6-

phenylphenanthridine (ethidium bromide) is a well-known fluorescent dye. In aqueous solution,

it exhibits weak fluorescence with an emission maximum at about 605 nm. However, upon

binding to DNA, its fluorescence quantum yield increases dramatically, resulting in a strong

emission signal, a property that has made it an invaluable tool in molecular biology for

visualizing nucleic acids.

NMR Spectroscopy: Specific ¹H and ¹³C NMR data for 3,8-Dinitro-6-phenylphenanthridine
were not found in the searched literature. However, one can predict that the aromatic protons

of the dinitro compound would experience a downfield shift (higher ppm values) due to the

deshielding effect of the electron-withdrawing nitro groups. For the diamino derivative, the

electron-donating nature of the amino groups would lead to an upfield shift (lower ppm values)

for the aromatic protons. Additionally, the ¹H NMR spectrum of the diamino compound would

feature broad signals corresponding to the amine protons.

Infrared (IR) Spectroscopy: The IR spectrum of 3,8-Dinitro-6-phenylphenanthridine would be

characterized by strong absorption bands corresponding to the symmetric and asymmetric

stretching vibrations of the N-O bonds in the nitro groups, typically appearing in the regions of

1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. In the IR spectrum of 3,8-Diamino-6-

phenylphenanthridine, these peaks would be absent and replaced by characteristic N-H

stretching vibrations of the primary amine groups, which are typically observed in the 3500-

3300 cm⁻¹ region.

Experimental Protocols
Synthesis of 3,8-Diamino-6-phenylphenanthridine from 3,8-Dinitro-6-phenylphenanthridine:

A common method for the reduction of the dinitro compound to the diamino derivative involves

the use of a reducing agent such as tin(II) chloride in an acidic medium or catalytic
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hydrogenation.

Materials: 3,8-Dinitro-6-phenylphenanthridine, tin(II) chloride dihydrate, concentrated

hydrochloric acid, ethanol, sodium hydroxide.

Procedure:

Suspend 3,8-Dinitro-6-phenylphenanthridine in ethanol.

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the

suspension.

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to

precipitate the crude product.

Filter the precipitate, wash with water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure

3,8-Diamino-6-phenylphenanthridine.

Spectroscopic Analysis:

UV-Visible Spectroscopy: Samples are dissolved in a suitable solvent (e.g., ethanol, water, or

buffer) and the absorption spectrum is recorded using a double-beam UV-Visible

spectrophotometer over a wavelength range of 200-800 nm.

Fluorescence Spectroscopy: Samples are dissolved in a suitable solvent and excited at an

appropriate wavelength (e.g., 285 nm or 526 nm for the diamino derivative). The emission

spectrum is recorded at a 90-degree angle to the excitation beam using a

spectrofluorometer.

NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) and the ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer.
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IR Spectroscopy: Solid samples can be analyzed as a KBr pellet or using an ATR-FTIR

spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualizing the Transformation and Analysis
To better illustrate the concepts discussed, the following diagrams were generated using the

DOT language.

3,8-Dinitro-6-phenylphenanthridine Reduction
(e.g., SnCl2/HCl or H2/Pd-C) 3,8-Diamino-6-phenylphenanthridine

Click to download full resolution via product page

Caption: Chemical reduction of the dinitro compound to its diamino derivative.
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Caption: Workflow for synthesis and comparative spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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